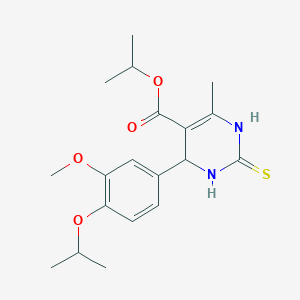![molecular formula C15H15NO2S B286206 N-[3-(methylsulfanyl)phenyl]-2-phenoxyacetamide](/img/structure/B286206.png)
N-[3-(methylsulfanyl)phenyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(methylsulfanyl)phenyl]-2-phenoxyacetamide, also known as MSPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MSAP belongs to the class of compounds known as sulfonamides, which have been used for their antibacterial properties for many years. However, recent studies have shown that MSAP may have other potential applications beyond its antibacterial properties.
Mécanisme D'action
The mechanism of action of MSAP is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and survival. Specifically, MSAP has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. Inhibition of this enzyme leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, MSAP has been shown to have other biochemical and physiological effects. Studies have shown that MSAP can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MSAP in laboratory experiments is its relatively simple synthesis method. Additionally, MSAP has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using MSAP in experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its potential therapeutic properties.
Orientations Futures
There are several potential future directions for research on MSAP. One area of research could focus on its potential as a therapeutic agent for cancer treatment. Additionally, further studies could investigate its potential effects on cognitive function and its potential as a treatment for neurological disorders such as Alzheimer’s disease. Finally, research could focus on developing more efficient synthesis methods for MSAP and other sulfonamide compounds.
Méthodes De Synthèse
The synthesis of MSAP involves the reaction of 3-(methylsulfanyl)aniline with 2-phenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically takes place in a solvent such as dichloromethane or tetrahydrofuran and results in the formation of MSAP as a white crystalline solid.
Applications De Recherche Scientifique
MSAP has been the subject of several scientific studies due to its potential therapeutic properties. One area of research has focused on the compound’s ability to inhibit the growth of cancer cells. Studies have shown that MSAP can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, MSAP has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C15H15NO2S |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
N-(3-methylsulfanylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C15H15NO2S/c1-19-14-9-5-6-12(10-14)16-15(17)11-18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) |
Clé InChI |
WVMNTDGTRGRCQT-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2 |
SMILES canonique |
CSC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-ethyl-5-{[2-(mesitylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide](/img/structure/B286125.png)
![4-fluoro-N-{2-methyl-1-[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B286126.png)
![N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B286128.png)
![2-fluoro-N-[(5-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B286129.png)
![2,4-dichloro-N-({4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B286131.png)
![N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B286132.png)
![N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B286133.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286134.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286135.png)
![2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B286136.png)



![methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate](/img/structure/B286144.png)